Patellamide F

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

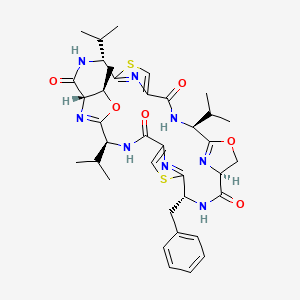

Patellamide F is a natural product found in Lissoclinum patella with data available.

Aplicaciones Científicas De Investigación

Introduction to Patellamide F

This compound is a cyclic peptide derived from the marine tunicate Lissoclinum patella. It is part of a larger family of compounds known as patellamides, which have garnered attention for their unique structural properties and potential therapeutic applications, particularly in oncology. The compound's cytotoxic properties have been the focus of numerous studies, highlighting its potential in cancer treatment and other biomedical applications.

Structural Characteristics

This compound exhibits a complex cyclic structure characterized by the presence of thiazole and oxazoline heterocycles. These heterocycles are formed through a series of biosynthetic steps including heterocyclization, macrocyclization, and epimerization. The specific arrangement of amino acids within the cyclic structure contributes to its biological activity and interaction with cellular targets.

Cytotoxicity Studies

This compound has demonstrated significant cytotoxic effects against various cancer cell lines. Notably, it has shown activity against murine leukemia cells with an IC50 value ranging from 2-4 µg/mL. Additionally, it has been tested against human acute lymphoblastic leukemia cell lines, exhibiting an ID50 of 0.028 µg/mL, indicating potent anti-cancer properties.

Table 2: Cytotoxicity Data for this compound

| Cell Line | IC50/ID50 Value | Notes |

|---|---|---|

| L1210 (murine leukemia) | 2-4 µg/mL | Significant cytotoxicity |

| CEM (human ALL) | 0.028 µg/mL | Potent activity |

| NCI-60 Panel | Average LC50 = 13 µM | General cytotoxicity across multiple lines |

Anticancer Drug Development

The promising cytotoxic profile of this compound makes it a candidate for further development as an anticancer agent. Research has focused on synthesizing analogs to enhance its efficacy and reduce potential side effects associated with natural extracts.

Metal Coordination Studies

Recent studies have explored the coordination properties of this compound with metal ions such as copper(II). These interactions can enhance the biological activity of the compound and provide insights into its mechanism of action. The ability to form stable complexes with metal ions may also lead to novel therapeutic applications in metal-based drug designs.

Table 3: Metal Coordination Properties

| Metal Ion | Binding Affinity | Potential Applications |

|---|---|---|

| Copper(II) | High affinity | Enhances biological activity; drug design |

Case Studies in Application

- Cytotoxicity-Directed Fractionation : Initial isolation and characterization were performed through cytotoxicity-directed fractionation from Lissoclinum patella, leading to the discovery of this compound's significant anticancer properties .

- Synthetic Analog Development : Researchers have developed synthetic analogs of this compound that retain its core structure while modifying side chains to improve potency and selectivity against cancer cells .

- Metal Complex Studies : Investigations into the binding interactions between this compound and copper(II) ions have shown that these complexes exhibit enhanced stability and biological activity, suggesting a pathway for developing metal-based therapeutics .

Propiedades

Fórmula molecular |

C37H46N8O6S2 |

|---|---|

Peso molecular |

762.9 g/mol |

Nombre IUPAC |

(4S,7R,8S,11R,18S,22S,25R)-25-benzyl-7-methyl-4,11,18-tri(propan-2-yl)-6,20-dioxa-13,27-dithia-3,10,17,24,29,30,31,32-octazapentacyclo[24.2.1.15,8.112,15.119,22]dotriaconta-1(28),5(32),12(31),14,19(30),26(29)-hexaene-2,9,16,23-tetrone |

InChI |

InChI=1S/C37H46N8O6S2/c1-17(2)26-34-39-23(14-50-34)30(46)38-22(13-21-11-9-8-10-12-21)36-40-24(15-52-36)31(47)43-27(18(3)4)35-45-29(20(7)51-35)33(49)44-28(19(5)6)37-41-25(16-53-37)32(48)42-26/h8-12,15-20,22-23,26-29H,13-14H2,1-7H3,(H,38,46)(H,42,48)(H,43,47)(H,44,49)/t20-,22-,23+,26+,27+,28-,29+/m1/s1 |

Clave InChI |

DIJMIACMPAVWLR-HJXMHUEUSA-N |

SMILES |

CC1C2C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(CO4)C(=O)NC(C5=NC(=CS5)C(=O)NC(C(=N2)O1)C(C)C)CC6=CC=CC=C6)C(C)C)C(C)C |

SMILES isomérico |

C[C@@H]1[C@H]2C(=O)N[C@@H](C3=NC(=CS3)C(=O)N[C@H](C4=N[C@@H](CO4)C(=O)N[C@@H](C5=NC(=CS5)C(=O)N[C@H](C(=N2)O1)C(C)C)CC6=CC=CC=C6)C(C)C)C(C)C |

SMILES canónico |

CC1C2C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(CO4)C(=O)NC(C5=NC(=CS5)C(=O)NC(C(=N2)O1)C(C)C)CC6=CC=CC=C6)C(C)C)C(C)C |

Sinónimos |

patellamide F |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.